An In-Depth Technical Guide to the Chemical Structure of Isovelleral
An In-Depth Technical Guide to the Chemical Structure of Isovelleral
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovelleral, a sesquiterpenoid dialdehyde isolated from fungi of the Lactarius and Lactifluus genera, has garnered significant interest within the scientific community due to its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure of isovelleral, including its physicochemical properties and spectroscopic data. Furthermore, this document details an experimental protocol for its total synthesis and explores its mechanism of action, primarily focusing on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Isovelleral is a bicyclic sesquiterpenoid characterized by a cyclopropane ring fused to a seven-membered ring system, with two aldehyde functional groups. Its chemical structure and key identifiers are presented below.
Caption: 2D Chemical Structure of Isovelleral.
Physicochemical Properties
The fundamental physicochemical properties of isovelleral are summarized in the table below. This data is crucial for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₂ | [1][2] |
| Molecular Weight | 232.32 g/mol | [1][2] |
| IUPAC Name | (1aS,3aS,6aS,6bR)-5,5,6b-trimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]indene-1a,2-dicarbaldehyde | |
| CAS Number | 37841-91-1 | |
| Appearance | Not specified in provided results | |
| Solubility | Not specified in provided results |
Spectroscopic Data
Table 1: NMR Spectroscopic Data for Isovelleral
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Data not available in a tabulated format from search results. | Data not available in a tabulated format from search results. |
Note: Detailed 1H and 13C NMR spectral data for isovelleral can be found in specialized chemical databases and original research publications.
Experimental Protocols: Total Synthesis of (±)-Isovelleral
The total synthesis of racemic isovelleral has been accomplished, providing a method to access this molecule for further study without reliance on isolation from natural sources. The following is a summary of a reported synthetic route.
Disclaimer: This protocol is a summary and should be supplemented with the original research paper for full experimental details and safety information.
Reagents and Equipment
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Starting materials and reagents as described in the synthetic scheme.
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Standard laboratory glassware for organic synthesis.
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Inert atmosphere setup (e.g., nitrogen or argon).
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Chromatography equipment for purification (e.g., column chromatography, TLC).
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NMR spectrometer, mass spectrometer, and IR spectrometer for characterization.
Synthetic Workflow
The synthesis of (±)-isovelleral can be conceptualized as a multi-step process. A simplified workflow is depicted below.
Caption: Simplified workflow for the total synthesis of (±)-Isovelleral.
Step-by-Step Procedure (Conceptual)
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Dibromocarbene Addition: The synthesis often commences with the addition of dibromocarbene to a suitable diene, such as a derivative of nopadiene. This step forms the crucial cyclopropane ring.
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Formation of a Conjugated Diene: The resulting dibromocyclopropane is then treated with a reagent like methyllithium to induce the formation of a conjugated diene system.
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Intramolecular Diels-Alder Reaction: The molecule is designed such that a subsequent intramolecular Diels-Alder reaction can occur, which constructs the bicyclic core of isovelleral.
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Functional Group Manipulation: The product of the Diels-Alder reaction undergoes a series of transformations to introduce the necessary oxygen functionalities and adjust oxidation states.
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Oxidation to the Dialdehyde: The final key step involves the oxidation of precursor alcohol groups to the characteristic dialdehyde of isovelleral.
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Purification and Characterization: The final product is purified using chromatographic techniques and its structure is confirmed by spectroscopic methods (NMR, MS, IR).
Mechanism of Action and Signaling Pathways
Isovelleral is known to exert its biological effects through various mechanisms, with its interaction with the TRPV1 channel being a significant aspect of its pharmacology.
Inhibition of the TRPV1 Channel
Isovelleral has been identified as an inhibitor of the TRPV1 channel.[2] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in the detection and transduction of noxious stimuli, including heat, protons, and certain chemicals like capsaicin.
Conceptual Signaling Pathway of Isovelleral Action
The inhibition of the TRPV1 channel by isovelleral has several downstream consequences. The following diagram illustrates the logical relationships in this pathway.
Caption: Conceptual pathway of Isovelleral's action via TRPV1 inhibition.
By inhibiting the TRPV1 channel, isovelleral is thought to reduce the influx of cations (like Ca²⁺) into sensory neurons. This leads to a decrease in neuronal depolarization and subsequent signaling. The physiological consequences of this action can include the modulation of pain perception and anti-inflammatory effects. However, it is important to note that targeting TRPV1 can also have other systemic effects, such as influencing thermoregulation.[1][3]
Biological Activities
Beyond its interaction with the TRPV1 channel, isovelleral has been reported to possess a range of other biological activities, which are summarized below.
Table 2: Summary of Reported Biological Activities of Isovelleral
| Activity | Description | Reference |
| Antimicrobial | Exhibits activity against various microorganisms. | [4] |
| Cytotoxic | Shows toxicity towards certain cell lines. | [4] |
| Mutagenic | Has been shown to be mutagenic in some assays, such as the Ames test. | [4] |
| Antifeedant | Deters feeding by certain organisms. | |
| Irritant | Causes irritation, contributing to the pungent taste of some fungi. | [2] |
Conclusion
Isovelleral remains a molecule of significant interest due to its unique chemical structure and diverse biological profile. This guide has provided a detailed overview of its chemical properties, a conceptual framework for its total synthesis, and an exploration of its mechanism of action, particularly its role as a TRPV1 inhibitor. Further research into the synthesis of isovelleral analogues and a deeper understanding of its interactions with various biological targets will be crucial for harnessing its therapeutic potential. The information compiled herein serves as a foundational resource for scientists and researchers dedicated to advancing the fields of medicinal chemistry and drug discovery.
